

# Physalin O mechanism of action in cancer cells

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An In-Depth Technical Guide on the Core Mechanism of Action of Physalin O in Cancer Cells

For: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Physalins, a class of steroidal lactones primarily isolated from plants of the Physalis genus, have garnered significant attention for their potent antitumor activities. Among them, **Physalin O** has demonstrated notable cytotoxicity against various cancer cell lines. This technical guide synthesizes the current understanding of the mechanism of action of **Physalin O** and related physalins in cancer cells. The core mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways, including PI3K/Akt, MAPK, and NF- kB. This document provides a detailed overview of these processes, supported by quantitative data, experimental methodologies, and visual diagrams of the key signaling cascades, to serve as a comprehensive resource for oncology researchers and drug development professionals.

# Quantitative Efficacy of Physalin O and Related Physalins

**Physalin O** exhibits direct cytotoxic effects on cancer cells. Its efficacy, along with that of other well-studied physalins, has been quantified through various in vitro and in vivo studies.

#### In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for the cytotoxic potential of a compound. **Physalin O** has been tested against liver and breast cancer cell lines[1]. For a



comparative perspective, the IC50 values for other prominent physalins against a range of cancer cell lines are also presented.

Physalin	Cancer Cell Line	Cell Type	IC50 Value	Reference
Physalin O	Hep G2	Human Hepatocellular Carcinoma	31.1 μΜ	[1]
Physalin O	MCF-7	Human Breast Adenocarcinoma	11.4 μΜ	[1]
Physalin B	Multiple Lines	Various	0.58 to 15.18 μg/mL	[2][3][4]
Physalin D	Multiple Lines	Various	0.28 to 2.43 μg/mL	[2][3][4]
Physalin F	A498	Human Renal Carcinoma	1.40 μg/mL	[5]
Physalin F	ACHN	Human Renal Carcinoma	2.18 μg/mL	[5]
Physalin F	UO-31	Human Renal Carcinoma	2.81 μg/mL	[5]

# **In Vivo Antitumor Activity**

Studies using extracts from Physalis pubescens, which contain **Physalin O**, B, and L, have demonstrated significant antitumor effects in mouse xenograft models. These studies provide evidence of the potent in vivo efficacy of physalin-containing preparations[6].



Treatment Group	Dosage	Tumor Weight Reduction (%)	Ki-67 Expression Reduction (%)	Cleaved Caspase 3 Expression Increase (%)	Reference
PHY-EA	4 mg/kg	91.2%	91.2%	90%	[6]
PHY-EA	8 mg/kg	93.4%	93.4%	116%	[6]

(PHY-EA: Ethyl acetate extract from Physalis pubescens containing Physalin B, O, and L)

#### **Core Mechanisms of Action**

The anticancer activity of physalins is primarily attributed to their ability to induce programmed cell death (apoptosis) and halt cell proliferation by inducing cell cycle arrest.

#### **Induction of Apoptosis**

Physalins trigger apoptosis through multiple interconnected pathways. A common mechanism involves the activation of the caspase cascade. For instance, Physalin B promotes the cleavage of caspases 3, 7, and 9, as well as PARP (poly (ADP-ribose) polymerase), which are hallmark events of apoptosis[7][8]. Similarly, Physalin F induces apoptosis characterized by nuclear DNA fragmentation and the cleavage of caspase-3, -8, and -9[5]. This activation of both intrinsic (caspase-9) and extrinsic (caspase-8) pathways suggests a multi-faceted pro-apoptotic mechanism. Furthermore, extracts containing **Physalin O** have been shown to significantly increase the expression of cleaved caspase 3 in vivo, confirming the induction of apoptosis in a tumor model[6].

## **Cell Cycle Arrest**

A key strategy by which physalins inhibit tumor growth is by blocking cell cycle progression, preventing cancer cells from dividing. Physalins predominantly induce G2/M phase arrest. For example, Physalin A causes G2/M arrest in non-small cell lung cancer (NSCLC) cells[9], and Physalin B has the same effect in breast cancer cells[7][8]. This arrest is often linked to the modulation of cell cycle regulatory proteins. Physalin B treatment leads to the downregulation of key proteins that drive the G1/S transition, such as cyclin D1, cyclin D3, CDK4, CDK6, and



cyclin E[10]. The arrest at the G2/M checkpoint prevents cells from entering mitosis, ultimately leading to reduced proliferation and, in many cases, subsequent apoptosis.

#### **Anti-Metastatic and Anti-Angiogenic Effects**

Preliminary evidence suggests that physalin-containing extracts can inhibit tumor metastasis and angiogenesis. Extracts from Physalis angulata have been shown to suppress the migration and invasion of highly metastatic cancer cells[11]. This is achieved by inhibiting the activity of matrix metalloproteinases (MMP-2 and MMP-9) and urokinase plasminogen activator (u-PA), enzymes crucial for breaking down the extracellular matrix during invasion[11]. The extracts also increased the expression of their natural inhibitors, TIMPs and PAIs[11]. Furthermore, these extracts were found to inhibit VEGF-induced proliferation of endothelial cells and suppress the formation of new blood vessels (neovessel formation) in a chick chorioallantoic membrane (CAM) assay, indicating potent anti-angiogenic activity[11].

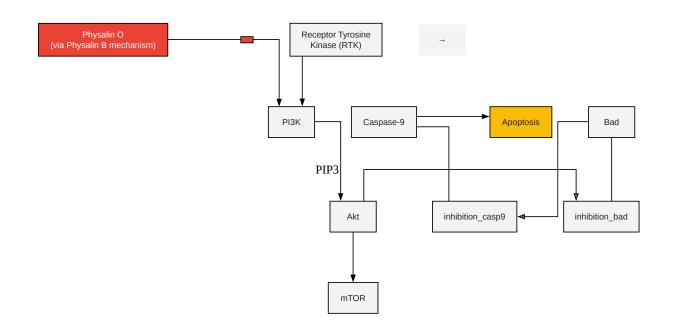
## **Key Signaling Pathways Modulated by Physalins**

Physalins exert their anticancer effects by intervening in several critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation. While the specific pathways for **Physalin O** are still under detailed investigation, the mechanisms of related physalins provide a strong predictive framework.

### PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation, and its hyperactivation is a common feature in many cancers[12]. Physalin B has been shown to suppress the phosphorylation of both PI3K and Akt in breast cancer cells[7][8]. By inhibiting this pathway, physalins can effectively shut down pro-survival signals, making the cancer cells more susceptible to apoptosis.





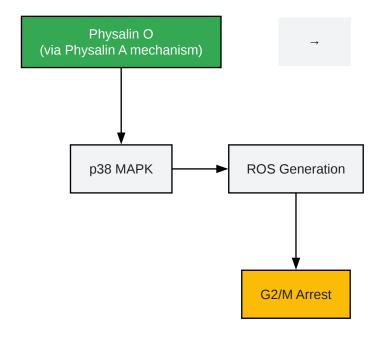
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Physalin O inhibits the pro-survival PI3K/Akt pathway.

## **MAPK Pathway**

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, regulates diverse cellular processes like proliferation, differentiation, and apoptosis[13]. Unlike its effect on the PI3K/Akt pathway, certain physalins activate components of the MAPK pathway to induce an anticancer response. Physalin A, for instance, triggers the phosphorylation of p38 MAPK, which in turn increases intracellular Reactive Oxygen Species (ROS) and leads to G2/M cell cycle arrest[9]. This indicates that physalins can selectively manipulate signaling pathways, inhibiting pro-survival cascades while activating pro-arrest or pro-apoptotic ones.





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**Physalin O** induces G2/M arrest via p38 MAPK activation.

#### **NF-kB Pathway**

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, where it promotes survival and proliferation[14][15]. Several physalins are potent inhibitors of this pathway. They generally act by suppressing the phosphorylation and degradation of IκB proteins, which are the natural inhibitors of NF-κB[15]. By preventing IκB degradation, physalins block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its pro-survival target genes[16]. Physalin F, in particular, has been shown to suppress NF-κB activation in human renal cancer cells[5].

## **Key Experimental Protocols**

The following methodologies are central to the investigation of **Physalin O**'s mechanism of action.

#### **Cell Viability Assay (MTT or CCK-8)**

 Principle: These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability. In the MTT assay, mitochondrial dehydrogenases in



living cells cleave the tetrazolium ring of MTT into an insoluble purple formazan. In the CCK-8 assay, a water-soluble tetrazolium salt (WST-8) is reduced to a soluble orange formazan.

#### Protocol:

- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of Physalin O for a specified duration (e.g., 24, 48, 72 hours).
- Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
- For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.
- Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

# **Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)**

 Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

#### · Protocol:

- Treat cells with Physalin O for the desired time.
- Harvest the cells (including floating cells in the medium) and wash with cold PBS.
- Resuspend the cells in Annexin V Binding Buffer.
- Add FITC-conjugated Annexin V and PI to the cell suspension.



- Incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry. The populations are identified as: Annexin V-/PI-(viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).

## **Cell Cycle Analysis (Propidium Iodide Staining)**

- Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
- Protocol:
  - Culture and treat cells with Physalin O.
  - Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.
  - Wash the cells to remove the ethanol and treat with RNase A to prevent staining of RNA.
  - Stain the cells with a solution containing PI.
  - Analyze the DNA content of the cells using a flow cytometer.
  - Generate a histogram to visualize the distribution of cells across the cell cycle phases.

### **Western Blotting for Protein Expression**

- Principle: This technique is used to detect and quantify specific proteins in a sample.
   Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies followed by enzyme-conjugated secondary antibodies for detection.
- Protocol:
  - Lyse Physalin O-treated and control cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.
  - Determine protein concentration using a BCA or Bradford assay.

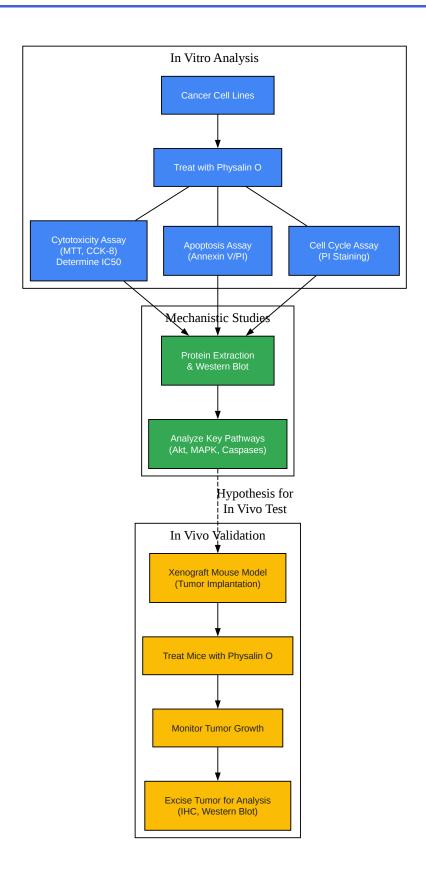


- Separate equal amounts of protein by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Cleaved Caspase-3, Cyclin D1).
- Wash and incubate with an HRP-conjugated secondary antibody.
- Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

#### In Vivo Tumor Xenograft Model

- Principle: This model assesses the antitumor efficacy of a compound in a living organism.
   Human cancer cells are implanted into immunocompromised mice, and after a tumor develops, the mice are treated with the test compound.
- Protocol:
  - Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10<sup>6</sup> cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
  - Allow tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
  - Randomize mice into control and treatment groups.
  - Administer Physalin O (or a physalin-containing extract) or a vehicle control via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a set schedule.
  - Measure tumor volume (e.g., using calipers) and mouse body weight regularly.
  - At the end of the study, euthanize the mice, excise the tumors, and weigh them.
  - Tumor tissue can be used for further analysis, such as immunohistochemistry (for markers like Ki-67) or Western blotting.





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